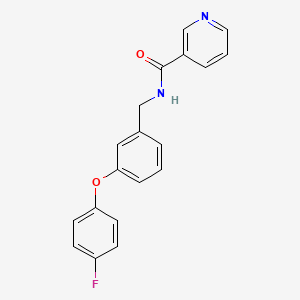

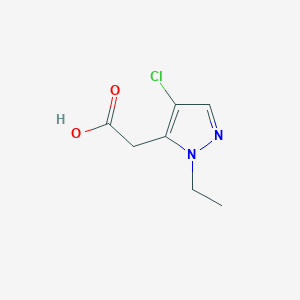

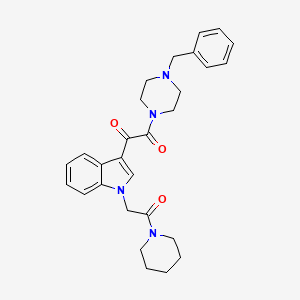

N-(3-(4-fluorophenoxy)benzyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is a chemical compound . It’s a derivative of nicotinamide, which is an amide form of niacin or vitamin B3 . It’s important to note that the specific compound “N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is not directly mentioned in the sources, but its related compounds have been studied extensively .

Aplicaciones Científicas De Investigación

- Experimental Findings : In vitro studies revealed that this compound exhibits antibacterial properties against Gram-positive bacteria, including Enterococcus faecalis. It was identified as a promising inhibitor candidate against E. faecalis .

- Unique Aspect : NCBs interact with only a subset of NAD(P)/NAD(P)H-dependent enzymes, allowing access to orthogonal redox pathways .

- Structural Properties : Possesses essential pharmacophoric features for interacting with the catalytic pocket of VEGFR-2 .

Antibacterial and Antibiofilm Properties

Biocatalysis and Synthetic Nicotinamide Biomimetics

Antiangiogenic VEGFR-2 Inhibition

Vitamin B3 (Nicotinamide) Derivatives in Health and Disease

Dermatological Applications

Safety and Hazards

The safety data sheet for a related compound, “2-(4-Fluorophenoxy)benzyl alcohol”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Mecanismo De Acción

Target of Action

The primary target of N-(3-(4-fluorophenoxy)benzyl)nicotinamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key receptor in the VEGF signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This makes it a significant target in cancer treatment, as inhibiting angiogenesis can prevent tumor growth and metastasis .

Mode of Action

N-(3-(4-fluorophenoxy)benzyl)nicotinamide acts as an antiangiogenic VEGFR-2 inhibitor . It has the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . By binding to this receptor, it inhibits the signaling pathway, thereby preventing angiogenesis .

Biochemical Pathways

The compound is involved in the NAD salvage pathway . This pathway is responsible for the synthesis of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in redox reactions and a substrate for NAD-dependent enzymes . The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN), which is then converted into NAD .

Result of Action

The inhibition of VEGFR-2 by N-(3-(4-fluorophenoxy)benzyl)nicotinamide leads to a decrease in angiogenesis . This can result in the prevention of tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment .

Propiedades

IUPAC Name |

N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEQBKYFGYKIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-fluorophenoxy)benzyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

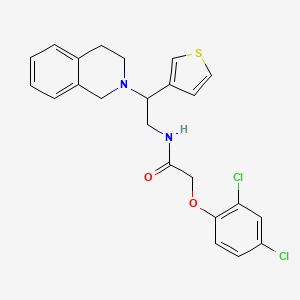

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802373.png)

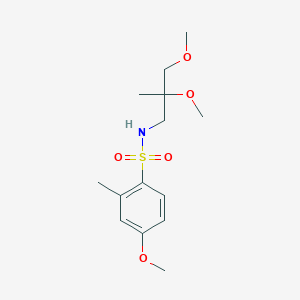

![5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2802378.png)

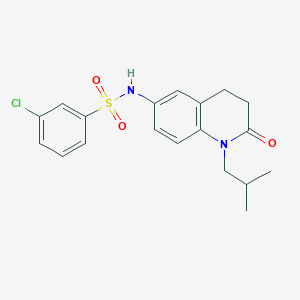

![Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2802385.png)

![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)

![(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2802392.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)